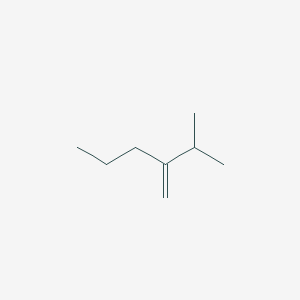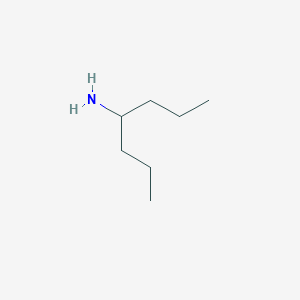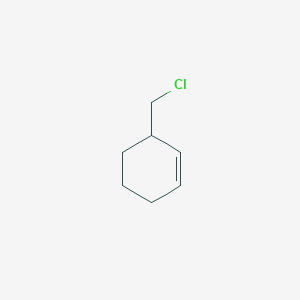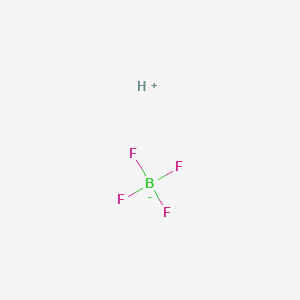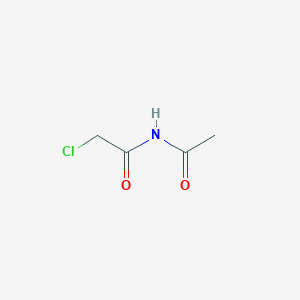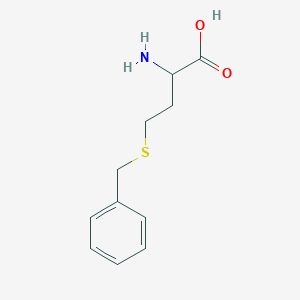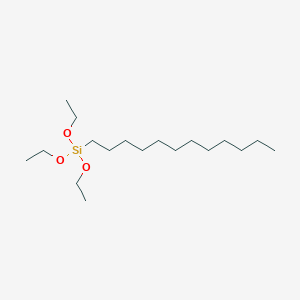
2,7-Disilaoct-4-ene, 2,2,7,7-tetramethyl-, (E)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7-Disilaoct-4-ene, 2,2,7,7-tetramethyl-, (E)- is a chemical compound that belongs to the family of silanes. This compound has been studied extensively for its potential applications in various fields, including materials science, catalysis, and organic synthesis. In
Aplicaciones Científicas De Investigación
2,7-Disilaoct-4-ene, 2,2,7,7-tetramethyl-, (E)- has been studied for its potential applications in various fields of science. In materials science, this compound has been used as a precursor for the synthesis of silicon-based materials, such as silicon carbide and silicon nitride. In catalysis, 2,7-Disilaoct-4-ene, 2,2,7,7-tetramethyl-, (E)- has been shown to be an effective catalyst for various organic transformations, including cross-coupling reactions and hydrogenation reactions. In organic synthesis, this compound has been used as a building block for the synthesis of complex organic molecules.
Mecanismo De Acción
The mechanism of action of 2,7-Disilaoct-4-ene, 2,2,7,7-tetramethyl-, (E)- is not well understood. However, it is believed that this compound acts as a Lewis acid, which can coordinate with electron-rich substrates, such as alkenes and alkynes, to form stable complexes. These complexes can then undergo various organic transformations, such as cross-coupling reactions and hydrogenation reactions.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 2,7-Disilaoct-4-ene, 2,2,7,7-tetramethyl-, (E)-. However, studies have shown that this compound is not toxic to cells and does not cause any significant adverse effects on the environment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2,7-Disilaoct-4-ene, 2,2,7,7-tetramethyl-, (E)- is its high reactivity and selectivity in various organic transformations. This compound can be used as a catalyst in small amounts, which makes it cost-effective and environmentally friendly. However, one of the limitations of this compound is its sensitivity to air and moisture, which can affect its stability and reactivity.
Direcciones Futuras
There are several future directions for the research on 2,7-Disilaoct-4-ene, 2,2,7,7-tetramethyl-, (E)-. One of the areas of interest is the development of new synthetic methods for this compound, which can improve its yield and purity. Another area of interest is the exploration of its potential applications in the field of biocatalysis, where it can be used as a catalyst for various enzymatic reactions. Additionally, the study of the mechanism of action of this compound can provide insights into the design of new catalysts with improved reactivity and selectivity.
Métodos De Síntesis
The synthesis of 2,7-Disilaoct-4-ene, 2,2,7,7-tetramethyl-, (E)- involves the reaction of 1,1,4,4-tetramethyl-2,5-disilapenta-1,4-diene with a suitable reagent. For example, the reaction of 1,1,4,4-tetramethyl-2,5-disilapenta-1,4-diene with dimethylzinc in the presence of a palladium catalyst gives 2,7-Disilaoct-4-ene, 2,2,7,7-tetramethyl-, (E)- in good yield.
Propiedades
Número CAS |
16054-35-6 |
|---|---|
Nombre del producto |
2,7-Disilaoct-4-ene, 2,2,7,7-tetramethyl-, (E)- |
Fórmula molecular |
C10H24Si2 |
Peso molecular |
200.47 g/mol |
Nombre IUPAC |
trimethyl-[(E)-4-trimethylsilylbut-2-enyl]silane |
InChI |
InChI=1S/C10H24Si2/c1-11(2,3)9-7-8-10-12(4,5)6/h7-8H,9-10H2,1-6H3/b8-7+ |
Clave InChI |
DHTZZPHEAHKIBY-BQYQJAHWSA-N |
SMILES isomérico |
C[Si](C)(C)C/C=C/C[Si](C)(C)C |
SMILES |
C[Si](C)(C)CC=CC[Si](C)(C)C |
SMILES canónico |
C[Si](C)(C)CC=CC[Si](C)(C)C |
Sinónimos |
2,7-Disilaoct-4-ene, 2,2,7,7-tetramethyl-, (E)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



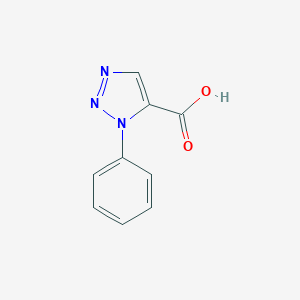
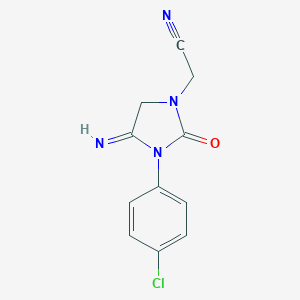
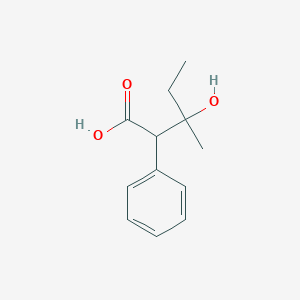
![2-Naphthalenesulfonic acid, 7-[(4-aminobenzoyl)amino]-4-hydroxy-](/img/structure/B91970.png)
![4-[2-[2-(4-anilinophenoxy)ethoxy]ethoxy]-N-phenylaniline](/img/structure/B91973.png)
